molecular formula C12H9F3N2O2 B167124 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid CAS No. 126067-60-5

5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B167124
CAS No.: 126067-60-5
M. Wt: 270.21 g/mol
InChI Key: QMDOPJDETJJZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid is a valuable chemical intermediate in scientific research, particularly in the development of novel active molecules. Its structure, featuring a pyrazole core substituted with electron-withdrawing trifluoromethyl groups, is frequently employed in medicinal and agricultural chemistry. In agrochemical research, this compound serves as a key precursor for synthesizing pyrazole carboxamide derivatives. These derivatives are investigated for their fungicidal activity, as they are designed to mimic the action of commercial fungicides like penthiopyrad . The mode of action for such compounds involves the inhibition of mitochondrial complex II (succinate dehydrogenase), disrupting cellular energy production in fungal pathogens . In pharmaceutical research, closely related trifluoromethylpyrazole compounds are subjects of study for their potential biological activities. Structural analogs have been investigated for their antiproliferative and apoptotic effects against various cell lines, highlighting the therapeutic potential of this chemical class . Furthermore, the trifluoromethyl group is a common motif in drug discovery due to its ability to enhance metabolic stability and modulate lipophilicity . This product is intended for research applications in these areas and is strictly for laboratory use.

Properties

IUPAC Name

5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-5-10(11(18)19)16-17(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDOPJDETJJZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561201
Record name 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126067-60-5
Record name 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126067-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126067-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through initial hydrazone formation between 3-trifluoromethylphenylhydrazine and an aldehyde, followed by cyclization with ethyl trifluoroacetoacetate. Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] acts as a Lewis acid catalyst, facilitating enol tautomerization and cyclization at 120°C. Subsequent oxidation using 2-iodoxybenzoic acid (IBX) converts the intermediate pyrazoline to the aromatic pyrazole. For the target compound, the aldehyde component is omitted or replaced with a methyl group donor to ensure proper substitution at the pyrazole’s 5-position.

Key Parameters:

  • Catalyst Loading : 2 mol% Yb(PFO)₃.

  • Temperature : 120°C for 30 minutes (cyclization), followed by 80°C for IBX oxidation.

  • Yield : 65–72% after purification.

Advantages and Limitations

This method offers regioselectivity and avoids isolating intermediates, but the use of stoichiometric IBX increases cost. Scalability is limited by the catalyst’s sensitivity to moisture.

Regioselective Cyclocondensation from 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One

A high-yielding approach developed by Enamine leverages 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a precursor for regioselective pyrazole formation.

Synthetic Pathway

  • Cyclocondensation : Reacting 3-trifluoromethylphenylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in toluene at reflux yields a regioisomeric mixture of 1-(3-trifluoromethylphenyl)-3/5-trifluoromethylpyrazoles.

  • Separation : Distillation under reduced pressure (0.1–10 mbar) separates isomers based on boiling point differences.

  • Functionalization : The 3-carboxylic acid group is introduced via lithiation in a flow reactor, followed by carboxylation with CO₂ and ester hydrolysis.

Optimization Data:

StepConditionsYield (%)
CyclocondensationToluene, reflux, 4 h85
LithiationFlow reactor, -78°C, n-BuLi90
CarboxylationCO₂ quenching, THF, 0°C88
Ester HydrolysisNaOH (2M), ethanol/water, 60°C95

Scalability and Challenges

This method achieves >80% overall yield but requires specialized equipment for flow chemistry. The separation of regioisomers adds complexity, though it ensures high purity.

Post-Functionalization via Directed Ortho-Metalation

Directed ortho-metalation (DoM) enables precise functionalization of pre-assembled pyrazole cores. Starting from 1-(3-trifluoromethylphenyl)-5-methyl-1H-pyrazole, lithiation at the 3-position introduces the carboxylic acid group.

Procedure Overview

  • Lithiation : Treating 1-(3-trifluoromethylphenyl)-5-methyl-1H-pyrazole with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species.

  • Carboxylation : Quenching with dry ice (CO₂) produces the 3-carboxylic acid directly.

  • Acid Workup : Aqueous HCl treatment isolates the free acid.

Critical Parameters:

  • Base : LDA (2.2 equiv) in THF at -78°C.

  • Reaction Time : 1 hour for lithiation, 30 minutes for carboxylation.

  • Yield : 75–82%.

Comparative Efficiency

While this method avoids multistep synthesis, it requires stringent anhydrous conditions. Functionalization efficiency depends on the directing ability of the pyrazole’s substituents.

Comparative Analysis of Synthetic Routes

MethodOverall Yield (%)Key AdvantagesLimitations
Three-Component65–72One-pot, minimal purificationCostly oxidants, moisture-sensitive
Cyclocondensation>80High regioselectivity, scalableComplex separation, flow reactor needed
Post-Functionalization75–82Direct functionalizationAnhydrous conditions required

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation of the methyl group can yield 5-carboxy-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Reduction of the trifluoromethyl group can produce 5-methyl-1-(3-methyl-phenyl)-1H-pyrazole-3-carboxylic acid.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, such as nitro or halogen groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows researchers to explore new reaction pathways and synthesize novel compounds.

Biology

The compound is utilized in biological research to investigate enzyme interactions and receptor binding. Its potential bioactivity positions it as a lead compound in pharmaceutical development, particularly for targeting specific biological pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for therapeutic effects. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Industrial Applications

In the industrial sector, 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid is employed in the formulation of materials with enhanced properties such as improved thermal stability and resistance to degradation. Its unique electronic properties due to the trifluoromethyl group make it suitable for various applications.

Case Study 1: Medicinal Chemistry

A study investigated the effects of derivatives of this compound on cancer cell lines, revealing promising results in inhibiting cell proliferation through targeted receptor interactions. This highlights its potential role in developing anti-cancer therapies.

Case Study 2: Agricultural Applications

Research demonstrated that formulations containing this compound exhibited effective fungicidal activity against various plant pathogens. This application underscores its utility in agricultural chemistry for crop protection.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Position 1 Substituent Position 5 Substituent Biological Activity/Properties Reference
Target Compound 3-Trifluoromethylphenyl Methyl N/A (hypothetical applications inferred)
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl Methyl Higher polarity; reduced lipophilicity
5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid Tetrahydro-2H-pyran-4-yl Methyl Enhanced solubility due to oxygenated ring
5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Phenyl Difluoromethyl Positional isomerism alters target affinity
5-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbohydrazide 2,4,6-Trichlorophenyl Methyl Carbohydrazide group increases hydrogen bonding potential

Key Observations :

  • Trifluoromethyl vs.
  • Tetrahydro-2H-pyran-4-yl (Position 1) : This substituent introduces polarity, improving aqueous solubility, which is critical for oral bioavailability .
  • Carbohydrazide vs. Carboxylic Acid (Position 3) : The carbohydrazide derivative () may exhibit different binding modes due to its ability to form additional hydrogen bonds .
Anticancer Activity
  • Triazole Analogs: 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid () inhibits NCI-H522 lung cancer cells by 40% (GP = 62.47%). Pyrazole analogs with thiazole substituents show promise in targeting melanoma (LOX IMVI cells, GP = 44.78%) .
  • Pyrazole-Quinoline Hybrids: 5-(p-Tolyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid amides () act as ALK5 inhibitors, demonstrating antiproliferative effects via TGF-β pathway modulation .
Anti-inflammatory and Immunomodulatory Effects
  • Aryl Carboxylic Acid Hydrazides : Compounds like [5-(3-trifluoromethyl-phenyl)-2-furyl]-methylene-hydrazide () activate FPR2 receptors, inducing TNFα production and chemotaxis in immune cells. This suggests that pyrazole/trifluoromethylphenyl scaffolds may modulate inflammatory responses .

Physicochemical Properties

Property Target Compound (Inferred) 5-Methyl-1-phenyl Analog 5-Methyl-1-(tetrahydro-2H-pyran-4-yl) Analog
Molecular Weight ~274.20 (based on ) 216.21 210.23
logP ~2.5 (estimated) ~1.8 ~0.26 (polar substituent)
Solubility Moderate (trifluoromethyl) Low (phenyl) High (oxygenated ring)

Notes:

  • The tetrahydro-2H-pyran-4-yl substituent () lowers logP significantly, enhancing solubility for intravenous formulations .

Biological Activity

5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid, with the chemical formula C12_{12}H9_9F3_3N2_2O2_2 and CAS number 126067-60-5, is a synthetic organic compound recognized for its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound, often utilizing 3-trifluoromethyl-benzaldehyde and ethyl acetoacetate as starting materials.
  • Substitution Reactions : The introduction of the carboxylic acid group is performed via carboxylation under basic conditions using carbon dioxide .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer cells (HepG2). Notably, compounds similar to this compound were found to induce apoptosis and enhance caspase-3 activity in these cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-23110.0Apoptosis induction
Compound BHepG215.0Cell cycle arrest
This compoundVariousTBDTBD

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies show that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In particular, some derivatives demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (μM)Reference Drug IC50 (μM)
Compound CCOX-15.4010.0
Compound DCOX-20.0115.0
Compound E5-LOX1.78TBD

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes such as COX and other targets involved in inflammatory pathways.
  • Receptor Interaction : The unique structure allows for effective binding to receptors involved in cellular signaling pathways, potentially leading to altered cellular responses.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Study : A study involving the evaluation of several pyrazole derivatives indicated that compounds exhibiting similar structures to this compound could significantly reduce tumor growth in vivo models .
  • Inflammation Model : In an animal model of inflammation, derivatives showed marked reductions in edema and pain responses compared to controls, suggesting promising anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid?

  • Answer : The compound is synthesized via cyclocondensation of pyrazole precursors. A typical route involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid chlorides (e.g., 3-trifluoromethylbenzoyl chloride) in anhydrous ethanol under reflux (80–100°C). Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol/water. Yields range from 65–78% depending on reaction time and stoichiometry . Optimization may include microwave-assisted synthesis to reduce reaction times.

Q. How is the structural identity and purity of this compound confirmed in academic research?

  • Answer : Key analytical techniques include:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.1 ppm for trifluoromethylphenyl) and carboxylic acid protons (δ 12–13 ppm).
  • IR Spectroscopy : Confirms C=O stretch (~1680 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹).
  • Elemental Analysis : Validates empirical formula (e.g., C: 49.2%, H: 3.1%, N: 9.8% for C₁₂H₉F₃N₂O₂).
  • Melting Point : Consistency with literature values (e.g., 195–198°C) ensures purity .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound?

  • Answer : Discrepancies in pharmacological data (e.g., IC₅₀ variability) often stem from:

  • Assay Conditions : Differences in cell lines (e.g., PC3 vs. LNCaP for prostate cancer studies) or incubation times.
  • Compound Stability : Hydrolysis of the carboxylic acid group in aqueous media may reduce activity. Stability assays (e.g., HPLC monitoring over 24h) are recommended.
  • Structural Analog Comparisons : Trifluoromethyl substitution at the meta position enhances COX-2 inhibition (IC₅₀ = 0.8 μM) compared to para-substituted analogs (IC₅₀ = 2.4 μM) .

Q. What strategies optimize derivatization of the carboxylic acid group for improved pharmacokinetics?

  • Answer : Functionalization approaches include:

  • Esterification : Methyl esters (synthesized via HCl/MeOH reflux) improve logP by 0.3–0.5 units, enhancing membrane permeability.
  • Amide Formation : Coupling with benzylamine (EDCl/HOBt) increases target specificity.
  • Prodrugs : Acyloxyalkyl esters (e.g., pivaloyloxymethyl) enhance oral bioavailability.
    Table 1 : Pharmacokinetic Comparison of Derivatives
DerivativeSolubility (mg/mL)logPPlasma Half-life (h)
Parent Acid0.52.11.2
Methyl Ester1.81.83.5
Benzylamide0.92.54.8

Q. How does the substitution pattern on the phenyl ring influence bioactivity?

  • Answer : Substituent positioning critically affects target binding and metabolic stability:

  • Trifluoromethyl at Meta Position : Enhances electron-withdrawing effects, improving COX-2 inhibition (IC₅₀ = 0.8 μM vs. 2.4 μM for para-substituted analogs).
  • Methoxy Groups : Para-methoxy increases solubility but reduces potency due to steric hindrance.
  • Chloro Substituents : Ortho-chloro derivatives show higher cytotoxicity (IC₅₀ = 5.2 μM in HeLa cells) but lower selectivity .

Methodological Considerations

Q. What protocols are used to assess the compound’s anti-inflammatory activity?

  • Answer : Standard assays include:

  • Carrageenan-Induced Paw Edema (Rat Model) : Administer 10–50 mg/kg orally; measure edema reduction over 6h.
  • COX-2 Inhibition (in vitro) : Use purified enzyme (0.1–1.0 µg/mL) and monitor prostaglandin E₂ production via ELISA.
  • Ulcerogenicity Testing : Compare gastric lesions in treated vs. control groups after 7-day dosing .

Q. How is computational modeling applied to study this compound’s interactions?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to COX-2 (PDB: 1CX2). Key interactions include:

  • Hydrogen bonding between the carboxylic acid and Arg120.
  • Hydrophobic interactions of the trifluoromethyl group with Val509.
    MD simulations (100 ns) assess stability of the ligand-receptor complex .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.